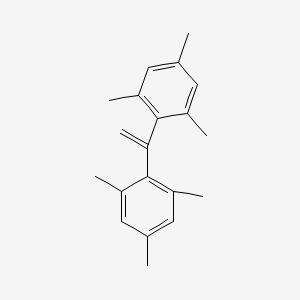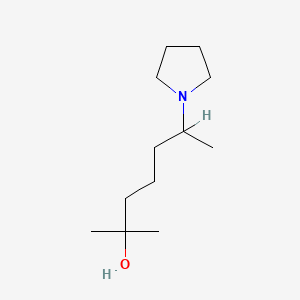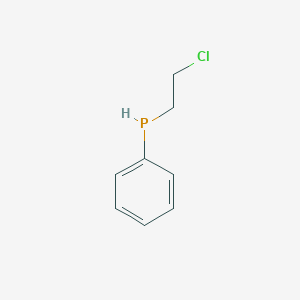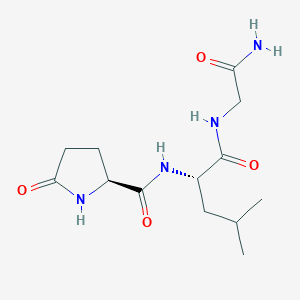
5-Oxo-L-prolyl-L-leucylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-L-prolyl-L-leucylglycinamide is a synthetic peptide compound It is composed of three amino acids: 5-oxo-L-proline, L-leucine, and glycinamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-L-leucylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-L-prolyl-L-leucylglycinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation and Reduction: Modifying specific amino acid residues within the peptide.
Substitution: Replacing specific amino acids or functional groups within the peptide.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or dithiothreitol.
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation and Reduction: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
5-Oxo-L-prolyl-L-leucylglycinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and drugs.
Mécanisme D'action
The mechanism of action of 5-Oxo-L-prolyl-L-leucylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxo-L-proline: A precursor in the synthesis of 5-Oxo-L-prolyl-L-leucylglycinamide.
L-leucylglycinamide: Another peptide with similar structural features.
Uniqueness
This compound is unique due to its specific sequence and the presence of the 5-oxo-L-proline residue. This gives it distinct chemical and biological properties compared to other peptides.
Propriétés
Numéro CAS |
39705-61-8 |
|---|---|
Formule moléculaire |
C13H22N4O4 |
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H22N4O4/c1-7(2)5-9(12(20)15-6-10(14)18)17-13(21)8-3-4-11(19)16-8/h7-9H,3-6H2,1-2H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)/t8-,9-/m0/s1 |
Clé InChI |
WIDQRRFLNXDVGE-IUCAKERBSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCC(=O)N1 |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



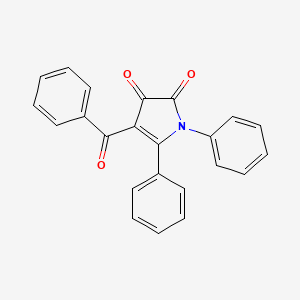
![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)
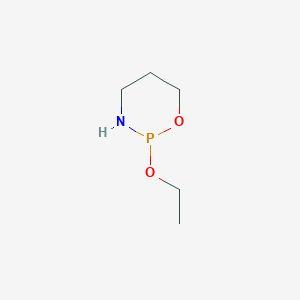
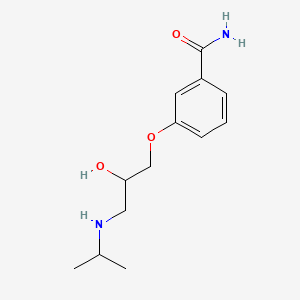

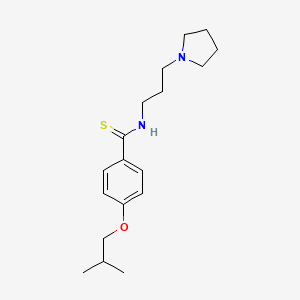
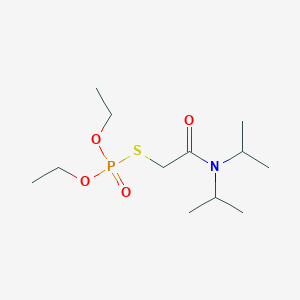
![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)

